molecular formula C23H29ClN2O B1214221 4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide

4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide

Numéro de catalogue: B1214221
Poids moléculaire: 384.9 g/mol
Clé InChI: WBNUHWUTAHSPER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BIBX-79 est un inhibiteur puissant et sélectif de l'enzyme 2,3-oxidosqualène cyclase, qui joue un rôle crucial dans la voie de biosynthèse du cholestérol. Ce composé a été largement étudié pour sa capacité à réguler les niveaux de cholestérol dans les cellules, ce qui en fait un candidat prometteur pour le développement d'agents hypolipidémiants .

Analyse Des Réactions Chimiques

BIBX-79 subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des oxystérols et d'autres composés liés au cholestérol .

Applications de recherche scientifique

BIBX-79 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

BIBX-79 exerce ses effets en inhibant sélectivement l'enzyme 2,3-oxidosqualène cyclase. Cette enzyme est responsable de la cyclisation du 2,3-oxidosqualène en lanostérol, une étape clé dans la voie de biosynthèse du cholestérol . En inhibant cette enzyme, BIBX-79 réduit la production de cholestérol et d'autres stérols, ce qui entraîne une diminution des niveaux globaux de cholestérol . Le composé affecte également l'activité de la HMG-CoA réductase, une autre enzyme clé dans la voie de biosynthèse du cholestérol .

Applications De Recherche Scientifique

Anticancer Activity

BIBX-79 has shown promise in anticancer research, particularly in the modulation of pathways involved in cancer cell survival. Studies have indicated that it can induce apoptosis in various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

  • Case Study : A study demonstrated that structurally similar compounds to BIBX-79 exhibited significant cytotoxic activity against breast and colon cancer cells, highlighting its potential in cancer treatment .

Antiviral Properties

Research indicates that compounds with structural similarities to BIBX-79 may inhibit viral replication. Specifically, derivatives related to this compound have been shown to significantly inhibit hepatitis B virus replication in vitro.

  • Case Study : A related study found that certain N-phenylbenzamide derivatives could enhance levels of A3G, a protein involved in antiviral defense mechanisms, suggesting that BIBX-79 might exhibit comparable antiviral properties .

Antibacterial Effects

While primarily focused on cancer and viral applications, BIBX-79's structural characteristics suggest potential antibacterial activity. Compounds within this chemical class have been noted for their effectiveness against Gram-positive bacteria.

  • Research Findings : Investigations into sulfonamide derivatives revealed significant inhibition of bacterial growth, particularly against strains like Staphylococcus aureus, indicating a broader spectrum of biological activity .

Data Tables

Application Area Activity Reference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits HBV replication
AntibacterialInhibits growth of Staphylococcus aureus

Activité Biologique

4-Chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for misuse. This compound belongs to the class of 4-anilidopiperidines, which are known for their high affinity for μ-opioid receptors (MOR). Understanding the biological activity of U-47700 is crucial for assessing its therapeutic potential and risks associated with its use.

Chemical Structure and Properties

The chemical formula of U-47700 is C23H29ClN2O, and its structure includes a chloro group, a dimethylamino group, and a cyclohexyl moiety. The presence of these functional groups contributes to its lipophilicity and ability to penetrate the blood-brain barrier effectively.

PropertyValue
Molecular FormulaC23H29ClN2O
Molecular Weight384.94 g/mol
CAS Number82657-23-6
SolubilitySoluble in organic solvents

U-47700 acts primarily as a selective agonist at the μ-opioid receptor. It binds to this receptor with high affinity, leading to analgesic effects similar to those of morphine but with differing potency and side effect profiles. Research indicates that U-47700 exhibits an ED50 (effective dose for 50% of the population) of approximately 0.2 mg/kg in mouse models, indicating a potent analgesic effect compared to morphine's ED50 of 1.5 mg/kg .

In Vitro Studies

In vitro studies have shown that U-47700 has a Ki value (inhibition constant) of approximately 11 nM at the μ-opioid receptor, demonstrating significant binding affinity . The compound's pharmacokinetic profile includes rapid absorption and distribution, with a half-life shorter than that observed in humans.

In Vivo Studies

In vivo studies reveal that U-47700 produces dose-dependent analgesia and catalepsy in rodent models. The analgesic effects are reversible by naloxone, confirming the involvement of μ-opioid receptors in mediating these effects . Additionally, studies indicate that U-47700 is metabolized into N-desmethyl-U-47700, which has lower affinity at the μ-opioid receptor but may still contribute to the overall pharmacological effects .

Case Studies and Clinical Implications

U-47700 has been associated with numerous cases of overdose and misuse, often reported in conjunction with other substances. Its high potency relative to traditional opioids raises significant concerns regarding safety and potential for addiction. Reports indicate that users may experience respiratory depression, sedation, and other opioid-related adverse effects similar to those seen with fentanyl analogs .

Notable Cases:

  • Case Report A : A patient presented with respiratory failure after intravenous administration of U-47700 mixed with other opioids. Emergency intervention was required to reverse the effects using naloxone.
  • Case Report B : An increase in emergency room visits related to synthetic opioid overdoses included U-47700 as a contributing factor, highlighting the need for awareness among healthcare providers regarding this compound.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound likely involves amidation reactions between a carboxylic acid derivative and an amine-containing precursor. A common approach for analogous benzamides employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group, facilitating bond formation with the amine . For example, in the synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, DCC/HOBt achieved yields of ~75% under optimized conditions (room temperature, anhydrous dichloromethane) .

Optimization Strategies :

  • Coupling Agent Selection : Test alternatives like N,N'-diisopropylcarbodiimide (DIC) or HATU to compare efficiency and byproduct formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility but may require inert atmospheres to prevent hydrolysis.
  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this benzamide derivative, and what key spectral features should researchers focus on?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR : Look for signals corresponding to the dimethylamino group (δ ~2.2–2.4 ppm, singlet for N(CH₃)₂) and aromatic protons (δ ~6.8–7.5 ppm). The cyclohexyl group may show multiplet peaks at δ ~1.2–2.0 ppm .
  • 13C-NMR : Confirm the presence of carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons in the aromatic/cyclohexyl moieties .

Infrared (IR) Spectroscopy :

  • Strong absorbance at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) .

Elemental Analysis :

  • Validate empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .

Q. How do variations in pH and temperature affect the fluorescence properties of related benzamide compounds, and what optimal conditions can be inferred for analytical applications?

Advanced Research Question
For fluorometric analysis of benzamide analogs, fluorescence intensity is highly dependent on environmental factors:

  • pH : Optimal fluorescence occurs at pH 5 due to protonation/deprotonation equilibria affecting electronic transitions. At higher pH (>7), intensity decreases significantly due to deprotonation of key functional groups .
  • Temperature : Stability is observed at 25°C , while elevated temperatures (>40°C) cause thermal quenching .
  • Solvent : Polar solvents (e.g., ethanol) enhance quantum yield compared to nonpolar alternatives .

Methodological Recommendations :

  • Use phosphate buffer (pH 5) for fluorescence-based assays.
  • Maintain temperature control (±1°C) during measurements.
  • Validate linearity in the concentration range of 0.1–10 µg/mL, with LOD/LOQ values of ~0.27 mg/L and 0.90 mg/L, respectively .

Q. What strategies can be employed to resolve contradictions in reaction yields when using different coupling agents in the synthesis of similar benzamide derivatives?

Advanced Research Question
Contradictions in yields often arise from reagent reactivity or side reactions. For example, DCC may generate insoluble dicyclohexylurea (DCU), requiring filtration, while HATU avoids this but is costlier.

Systematic Analysis Approach :

Parameter Screening : Use a Design of Experiments (DoE) framework to vary coupling agents, solvents, and temperatures.

Byproduct Monitoring : Track DCU formation via TLC or HPLC.

Kinetic Studies : Compare reaction progress under identical conditions using different agents (e.g., DCC vs. HOBt/DMAP systems) .

Scale-Up Validation : Confirm reproducibility at 1–10 mmol scales.

Case Study : In one synthesis, DCC/HOBt achieved 75% yield, while DMAP-catalyzed reactions required longer times but improved purity .

Q. In designing biological assays to evaluate the pharmacological potential of this compound, what enzymatic targets or pathways should be prioritized based on structural analogs?

Advanced Research Question
Structurally similar benzamides exhibit activity against:

  • Kinase Inhibitors : Analogous compounds with trifluoromethyl or pyridinyl groups target tyrosine kinases (e.g., EGFR) in cancer research .
  • Antimicrobial Targets : Thiadiazole- and benzothiazole-containing derivatives disrupt bacterial DNA gyrase .

Assay Design Recommendations :

  • Enzyme Inhibition : Use fluorescence polarization or calorimetry to measure binding affinity (Kd).
  • Cellular Uptake : Evaluate logP values (predicted ~3.5) to assess membrane permeability.
  • Pathway Analysis : Prioritize apoptosis (caspase-3 activation) or oxidative stress markers (ROS levels) for anticancer studies .

Q. What are the critical considerations in selecting solvents and catalysts for the amidation reactions involved in synthesizing such complex benzamide derivatives?

Advanced Research Question
Solvent Selection :

  • Polar Aprotic Solvents (DMF, DCM) : Enhance solubility of aromatic intermediates but may require anhydrous conditions.
  • Ether Solvents (THF) : Suitable for low-temperature reactions but prone to peroxide formation.

Catalyst Optimization :

  • DMAP : Accelerates acylation but may require stoichiometric amounts.
  • HOBt : Reduces racemization in chiral intermediates .

Case Study : In a DCC-mediated synthesis, replacing DCM with DMF increased yield by 15% due to improved reagent solubility .

Propriétés

Formule moléculaire

C23H29ClN2O

Poids moléculaire

384.9 g/mol

Nom IUPAC

4-chloro-N-[4-[4-[(dimethylamino)methyl]phenyl]cyclohexyl]-N-methylbenzamide

InChI

InChI=1S/C23H29ClN2O/c1-25(2)16-17-4-6-18(7-5-17)19-10-14-22(15-11-19)26(3)23(27)20-8-12-21(24)13-9-20/h4-9,12-13,19,22H,10-11,14-16H2,1-3H3

Clé InChI

WBNUHWUTAHSPER-UHFFFAOYSA-N

SMILES canonique

CN(C)CC1=CC=C(C=C1)C2CCC(CC2)N(C)C(=O)C3=CC=C(C=C3)Cl

Synonymes

BIBX 79
BIBX-79
N-(4-chlorobenzoyl)-N-methyl-4-(4-dimethylaminomethylphenyl)cyclohexylamine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.